molecular formula C19H17N3O3 B5745959 N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B5745959
M. Wt: 335.4 g/mol
InChI Key: MBOJODSXRNRTOL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.12699141 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-methoxyphenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-14-5-2-4-13(11-14)20-18(23)12-7-8-15-16(10-12)21-17-6-3-9-22(17)19(15)24/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOJODSXRNRTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tetrahydropyrroloquinazoline structure that contributes to its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC19H18N2O3
Molecular Weight318.36 g/mol
SolubilitySoluble in organic solvents; limited solubility in water

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation.

2. Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against a spectrum of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

3. Anti-inflammatory Effects
In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. This positions it as a potential therapeutic agent for inflammatory diseases.

4. Neuroprotective Effects
Preliminary research indicates neuroprotective properties that may be beneficial in conditions like Alzheimer's disease. The compound appears to inhibit acetylcholinesterase activity, enhancing cholinergic signaling in the brain.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell metabolism and inflammation.
  • Receptor Modulation : It may modulate receptors associated with neurotransmission and inflammatory responses.

Case Studies

A number of case studies have been conducted to investigate the efficacy and safety profile of this compound:

Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.01) compared to control groups. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection
A rodent model was used to evaluate the neuroprotective effects against oxidative stress-induced neuronal damage. The administration of this compound led to a marked decrease in neuronal death and improved cognitive function as assessed by behavioral tests.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.